molecular formula C9H8F3NOS B6157708 2-[4-(trifluoromethoxy)phenyl]ethanethioamide CAS No. 1016725-27-1

2-[4-(trifluoromethoxy)phenyl]ethanethioamide

Cat. No.: B6157708
CAS No.: 1016725-27-1
M. Wt: 235.2
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Description

2-[4-(trifluoromethoxy)phenyl]ethanethioamide is an organic compound with the molecular formula C9H8F3NOS and a molecular weight of 235.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanethioamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethoxy)phenyl]ethanethioamide typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethoxy)phenyl]ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(trifluoromethoxy)phenyl]ethanethioamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)phenyl]ethanethioamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(trifluoromethoxy)phenyl]ethanethioamide is unique due to the presence of both the trifluoromethoxy and thioamide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1016725-27-1

Molecular Formula

C9H8F3NOS

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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